molecular formula C9H10Cl2N4 B11867626 5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B11867626
M. Wt: 245.11 g/mol
InChI Key: LXZZYQQIOWXXFY-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes two chlorine atoms at positions 5 and 7, an isopropyl group at position 3, and a methyl group at position 1. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dichloro-3-isopropyl-1-methyl-1H-pyrazole with a suitable nitrile or amine derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
  • 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and methyl groups, along with the chlorine atoms, makes it a versatile compound for various synthetic and research applications .

Biological Activity

5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS No. 1956325-13-5) is a pyrazolo[4,3-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

The molecular formula of this compound is C₆H₄Cl₂N₄, with a molecular weight of 203.03 g/mol. Its structure includes two chlorine atoms and an isopropyl group, which are critical for its biological activity.

Research indicates that compounds in the pyrazolo[4,3-d]pyrimidine class often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The specific mechanism of action for this compound remains to be fully elucidated; however, studies suggest it may inhibit certain kinases and exhibit anti-inflammatory properties.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance:

  • Cytotoxicity Studies : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Cell LineIC₅₀ (µM)Reference
MCF712.50
NCI-H46042.30
SF-2683.79

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and other mediators of inflammation.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolo[4,3-d]pyrimidine derivatives for their anticancer activity. In this study:

  • Synthesis : Researchers synthesized a series of derivatives based on the core structure of this compound.
  • Biological Evaluation : The synthesized compounds were tested against multiple cancer cell lines. Results indicated that modifications to the pyrazolo[4,3-d]pyrimidine scaffold could enhance cytotoxicity and selectivity towards cancer cells.

Properties

Molecular Formula

C9H10Cl2N4

Molecular Weight

245.11 g/mol

IUPAC Name

5,7-dichloro-1-methyl-3-propan-2-ylpyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C9H10Cl2N4/c1-4(2)5-6-7(15(3)14-5)8(10)13-9(11)12-6/h4H,1-3H3

InChI Key

LXZZYQQIOWXXFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C2=C1N=C(N=C2Cl)Cl)C

Origin of Product

United States

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